2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098015-53-1
VCID: VC3156392
InChI: InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16)
SMILES: C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N
Molecular Formula: C8H6F3N3O2
Molecular Weight: 233.15 g/mol

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098015-53-1

Cat. No.: VC3156392

Molecular Formula: C8H6F3N3O2

Molecular Weight: 233.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid - 2098015-53-1

Specification

CAS No. 2098015-53-1
Molecular Formula C8H6F3N3O2
Molecular Weight 233.15 g/mol
IUPAC Name 2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16)
Standard InChI Key OQSJTUBHMRFUIG-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N
Canonical SMILES C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N

Introduction

Chemical Properties and Structure

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid possesses a distinctive chemical structure that combines several important functional groups. This compound has a molecular formula of C8H6F3N3O2 with a molecular weight of 233.15 g/mol. The IUPAC name, 2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, provides a precise description of its structural arrangement. At the core of this molecule is a pyrazole ring, which serves as the foundation for three key substituents: a trifluoromethyl group at position 3, a cyanomethyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 1.

The structural representation of the compound can be expressed using SMILES notation as C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N. For more comprehensive structural identification, the Standard InChI identifier is InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16). These notations provide standardized representations of the molecule's connectivity and composition that facilitate database searches and structure identification across chemical platforms.

The physical and chemical properties of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid are significantly influenced by its functional groups. The carboxylic acid moiety (-COOH) contributes to the compound's acidic character and its potential for hydrogen bonding, affecting solubility behavior in various solvents. The trifluoromethyl group (-CF3) typically enhances lipophilicity and metabolic stability in pharmaceutical contexts, while the nitrile group (-CN) in the cyanomethyl substituent adds polar character and serves as a potential hydrogen bond acceptor.

Table 1: Chemical Properties of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

PropertyValue
CAS Number2098015-53-1
Molecular FormulaC8H6F3N3O2
Molecular Weight233.15 g/mol
IUPAC Name2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChIInChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16)
Standard InChIKeyOQSJTUBHMRFUIG-UHFFFAOYSA-N
SMILESC1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N
PubChem Compound ID121213704
AppearanceNot specifically documented, likely a crystalline solid

Structural Relationships and Analogues

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid belongs to a broader family of functionalized pyrazole derivatives. Examining its structural relationships with similar compounds provides valuable insights into potential properties and applications based on established structure-activity patterns.

CompoundPosition 1Position 3Position 4Key Differences from Target
Target compound-CH2COOH-CF3-CH2CNReference structure
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid-CH2COOH-CF3-HLacks substituent at position 4
2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid-CH2COOH-CF3-NH2Contains amino group instead of cyanomethyl
Pyrazole-4-carbaldehydes (general class)VariousVarious-CHOContains aldehyde instead of cyanomethyl

Future Research Directions

The distinctive structural features of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid suggest several promising avenues for future research and development. Based on the compound's chemical properties and the applications of related pyrazole derivatives, the following research directions merit consideration.

In the field of medicinal chemistry, structure-activity relationship (SAR) studies could be conducted by synthesizing a series of analogues with systematic modifications at various positions of the pyrazole ring. The search results indicate that related pyrazole derivatives have shown anti-inflammatory and thrombocyte aggregation inhibitory properties , suggesting potential therapeutic applications worth exploring. Strategic modifications might include:

  • Varying the substituent at position 4 (replacing cyanomethyl with other functional groups)

  • Exploring modifications to the acetic acid moiety (esterification, amidation, bioisosteric replacement)

  • Investigating alternative substituents at position 3 (modifying or replacing the trifluoromethyl group)

  • Introducing additional substituents at position 5 (currently unsubstituted)

Table 6: Potential Structural Modifications for SAR Studies

PositionCurrent GroupPotential ModificationsExpected Impact
Position 1-CH2COOHEsters, amides, tetrazolesModify solubility, bioavailability, binding profile
Position 3-CF3-CHF2, -CH2F, -Cl, -Br, -CH3Alter electronic properties, lipophilicity
Position 4-CH2CN-CH2CONH2, -CH2COOH, -COOH, -CH2NH2Explore hydrogen bonding patterns, acidity
Position 5-H-CH3, -F, -Cl, -OCH3, -NH2Investigate steric effects, additional binding interactions

In synthetic methodology research, developing more efficient and selective routes to synthesize this compound and its analogues would be valuable. The complexity of introducing multiple functional groups onto the pyrazole core presents challenges in terms of regioselectivity and functional group compatibility. Innovations in this area might include exploring green chemistry approaches, catalytic methods, or one-pot multi-component reactions to streamline the synthetic process.

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